
6-Chloro-5-isopropoxypicolinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5-isopropoxypicolinohydrazide is a chemical compound that belongs to the class of picolinohydrazides It is characterized by the presence of a chlorine atom at the 6th position and an isopropoxy group at the 5th position on the picolinohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-isopropoxypicolinohydrazide typically involves the reaction of 6-chloropicolinic acid with isopropyl alcohol in the presence of a dehydrating agent to form the isopropyl ester. This ester is then reacted with hydrazine hydrate to yield the desired picolinohydrazide. The reaction conditions often include refluxing the mixture and using solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-isopropoxypicolinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
6-Chloro-5-isopropoxypicolinohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-5-isopropoxypicolinohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to microbial enzymes, disrupting their function and exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-5-methoxypicolinohydrazide: Similar structure with a methoxy group instead of an isopropoxy group.
6-Chloro-5-ethoxypicolinohydrazide: Contains an ethoxy group instead of an isopropoxy group.
5-Isopropoxy-6-fluoropicolinohydrazide: Fluorine atom replaces the chlorine atom.
Uniqueness
6-Chloro-5-isopropoxypicolinohydrazide is unique due to the specific combination of the chlorine atom and the isopropoxy group, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H12ClN3O2 |
|---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
6-chloro-5-propan-2-yloxypyridine-2-carbohydrazide |
InChI |
InChI=1S/C9H12ClN3O2/c1-5(2)15-7-4-3-6(9(14)13-11)12-8(7)10/h3-5H,11H2,1-2H3,(H,13,14) |
InChI Key |
GAYZOOUVJTVBRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(N=C(C=C1)C(=O)NN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methoxy-3-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B13960318.png)
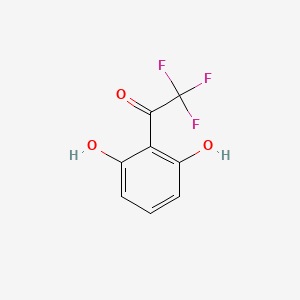
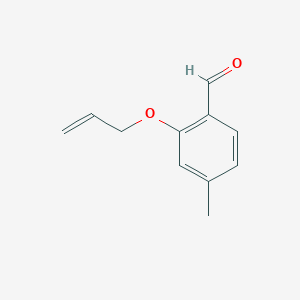
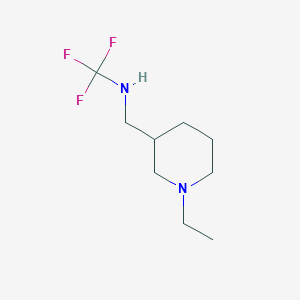
![4-[[[2-(Methoxy)dodecyl]oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13960333.png)
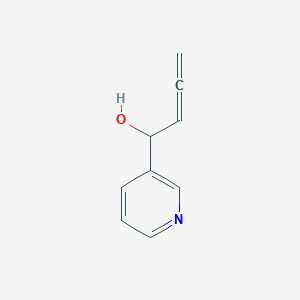
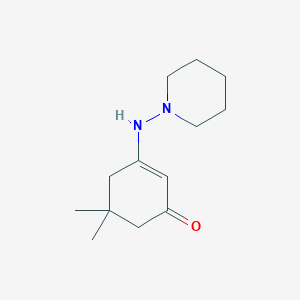
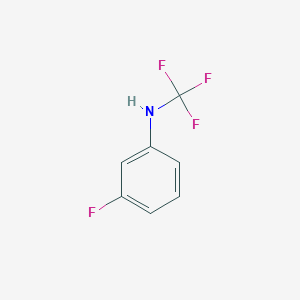
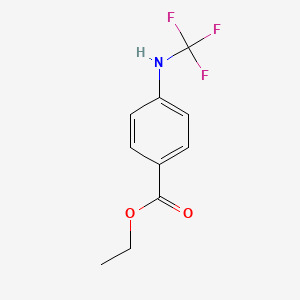
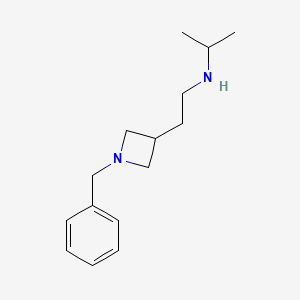
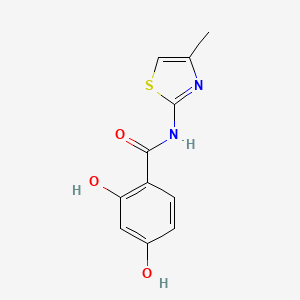

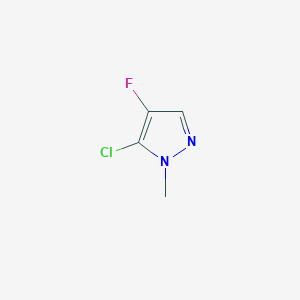
![2-Azaspiro[4.4]nonan-7-ylmethanol](/img/structure/B13960378.png)
